Dibenzofuran
Overview
Description
Dibenzofuran is a heterocyclic organic compound that has two benzene rings fused to a central furan ring . It is a volatile white solid that is soluble in nonpolar organic solvents . It is used as an insecticide and to make other chemicals .
Synthesis Analysis
Dibenzofuran can be synthesized through various methods. One method involves the intramolecular cyclisation of ortho-diazonium salts of diaryl ethers using palladium catalysis . Another method involves the synthesis of dibenzofurans from o-iododiaryl ethers, catalyzed by reusable Pd/C under ligand-free conditions .
Molecular Structure Analysis
Dibenzofuran has a molecular weight of 168.1913 . It is an aromatic compound with all the numbered carbon atoms having a hydrogen atom bonded to each of them .
Chemical Reactions Analysis
Dibenzofuran undergoes electrophilic reactions, such as halogenation and Friedel-Crafts reactions . It also participates in palladium-catalyzed reactions that allow the conversion of both electron-rich and electron-deficient diarylamines .
Physical And Chemical Properties Analysis
Dibenzofuran is a white crystal-like solid . It has a density of 1.2±0.1 g/cm3, a boiling point of 287.0±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .
Scientific Research Applications
Antihyperglycemic Activity
A study on Achyrocline satureioides, a South American medicinal plant, led to the isolation of a new prenylated dibenzofuran named achyrofuran, which significantly lowered blood glucose levels in a type 2 diabetes model when administered orally (Carney et al., 2002).
Environmental Biodegradation
Dibenzofuran is utilized by certain microbial species as a carbon source, providing insights into the degradation of dioxin-like compounds. The study on the transcriptional regulator DfdR in Rhodococcus sp. highlights its role in the microbial utilization and degradation of dibenzofuran and its potential in bioremediation efforts (Iida et al., 2008).
Synthesis for Practical Applications
Research demonstrates an efficient and eco-friendly method for synthesizing dibenzofuran derivatives via intramolecular C-O bond formation, emphasizing their significance in pharmaceuticals and electronic materials (Cho et al., 2017).
Antibacterial and Anti-inflammatory Potential
Dibenzofurans isolated from Pilidiostigma glabrum have shown potent antibacterial activity against several Gram-positive strains and inhibited the synthesis of nitric oxide, suggesting their potential in developing new anti-inflammatory and antibacterial agents (Shou et al., 2012).
Electrophosphorescence in Electronic Devices
A study on dibenzofuran-based materials for blue electrophosphorescence demonstrates their utility in electronic devices, showing promising external quantum efficiency and luminance power efficiency (Vecchi et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
dibenzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCDCPKCNAJMEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O | |
Record name | DIBENZOFURAN | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
102250-99-7 | |
Record name | Dibenzofuran, homopolymer | |
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DSSTOX Substance ID |
DTXSID2021993 | |
Record name | Dibenzofuran | |
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Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dibenzofuran is a colorless white crystalline solid. (NTP, 1992), White solid; [HSDB] White crystalline powder; [MSDSonline] | |
Record name | DIBENZOFURAN | |
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Record name | Dibenzofuran | |
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Boiling Point |
549 °F at 760 mmHg (NTP, 1992), 287 °C @ 760 mm Hg | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Sol in alcohol and acetone; very soluble in ether, Readily soluble in benzene and acetic acid, In water, 3.1 mg/l @ 25 °C | |
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Density |
1.0886 at 210 °F (NTP, 1992) - Denser than water; will sink, 1.0886 @ 99 °C | |
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Vapor Density |
5.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.8 (Air= 1) | |
Record name | DIBENZOFURAN | |
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Vapor Pressure |
0.00248 [mmHg], Vapor pressure = 0.3310 Pa (2.48X10-3 mm Hg) at 25 °C /Sublimation vapor pressure/, 0.00248 mm Hg @ 25 °C | |
Record name | Dibenzofuran | |
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Mechanism of Action |
tricyclic hydrocarbons /such as dibenzofuran/ induce Cyp1a2 gene expression in B6C3F1 mice via an Ah receptor-independent pathway. | |
Record name | DIBENZOFURAN | |
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Impurities |
Fluorene and acenaphthalene (indicated by a higher melting point than 82.8 °C) | |
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Product Name |
Dibenzofuran | |
Color/Form |
LEAF OR NEEDLES FROM ALCOHOL, WHITE CRYSTALS, Crystalline solid | |
CAS RN |
132-64-9 | |
Record name | DIBENZOFURAN | |
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Melting Point |
187 to 189 °F (NTP, 1992), 86.5 °C | |
Record name | DIBENZOFURAN | |
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Retrosynthesis Analysis
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Citations
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